Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 300571-30-6
Cat. No.: VC21415141
Molecular Formula: C19H17ClN2O2S
Molecular Weight: 372.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300571-30-6 |
|---|---|
| Molecular Formula | C19H17ClN2O2S |
| Molecular Weight | 372.9g/mol |
| IUPAC Name | ethyl 4-(2-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)15-16(12-8-4-3-5-9-12)21-19(25)22-17(15)13-10-6-7-11-14(13)20/h3-11,17H,2H2,1H3,(H2,21,22,25) |
| Standard InChI Key | XWHVGPFTUQEQBD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Molecular Identification
Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is registered in the PubChem database with CID 2831303. The compound has been assigned the CAS Registry Number 300571-30-6, which serves as its unique identifier in chemical databases and literature. This heterocyclic compound was first created in the database on July 28, 2005, with the most recent modification recorded on April 5, 2025 . The systematic classification of this compound places it within the dihydropyrimidine scaffold family, specifically those containing a thioxo (C=S) functionality.
Structural Features
The compound exhibits a complex molecular structure centered around a tetrahydropyrimidine ring. Key structural features include:
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A 2-chlorophenyl substituent at position 4 of the tetrahydropyrimidine ring
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A phenyl group at position 6
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A thioxo (C=S) group at position 2
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An ethyl carboxylate group at position 5
This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of the chlorine atom in the ortho position of the phenyl ring likely affects the electronic distribution and steric properties of the molecule, distinguishing it from related compounds with different substitution patterns .
Synthesis Methodologies
Biginelli Reaction Approach
The primary synthetic route for tetrahydropyrimidine-5-carboxylates, including thioxo derivatives like Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, typically involves the Biginelli reaction. This is a multi-component condensation reaction involving an aldehyde (in this case, 2-chlorobenzaldehyde), a β-ketoester (ethyl benzoylacetate), and a thiourea derivative in acidic media . This three-component approach represents one of the most straightforward and efficient methods for preparing compounds of this structural class.
Reaction Conditions and Catalysts
For similar tetrahydropyrimidine derivatives, various catalysts have been employed to optimize the Biginelli reaction. For instance, trimethylsilane chloride (TMSCl) has been used as an effective promoter for the condensation reaction in the synthesis of structurally related compounds . Similarly, trifluoroacetic acid (TFAA) has been documented as a catalyst for synthesizing analogous structures . These acidic conditions facilitate the formation of the heterocyclic ring system through a series of condensation and cyclization steps.
Structure-Activity Relationship Analysis
Key Structural Elements
The biological activity of tetrahydropyrimidine derivatives is often influenced by specific structural elements. The presence of the 2-chlorophenyl group at position 4 of the tetrahydropyrimidine ring in this compound likely contributes to its chemical reactivity and potential biological interactions. The chlorine atom, being an electron-withdrawing group, affects the electronic distribution within the molecule, potentially influencing its binding affinity to biological targets.
Comparative Analysis with Related Compounds
Table 1: Comparison of Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Related Compounds
*Estimated value based on structural comparison
The position of substituents on the phenyl ring and the nature of the group at position 6 of the tetrahydropyrimidine ring can significantly influence the biological activity of these compounds. The ortho-chloro substitution in Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may confer different pharmacological properties compared to para-substituted analogues.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry would provide confirmation of the molecular weight (372.9 g/mol) and fragmentation pattern characteristic of this compound. The molecular ion peak and the isotope pattern due to the presence of chlorine (distinctive due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes) would be particularly informative for structural confirmation.
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